molecular formula C17H18ClF3N2 B1401703 [4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine CAS No. 1311278-43-9

[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine

货号: B1401703
CAS 编号: 1311278-43-9
分子量: 342.8 g/mol
InChI 键: LRJLWGHBXMHXRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine is a chemical compound of interest in research and development, particularly for the synthesis of novel active ingredients. It features a pyridine core substituted with a chloro group and a trifluoromethyl group, a motif known to impart desirable biological properties and is found in numerous commercial agrochemicals and pharmaceuticals . The unique physicochemical properties of the trifluoromethyl group—such as its high electronegativity and lipophilicity—can significantly influence a molecule's conformation, metabolism, and binding affinity to biological targets . The diethylaminobenzyl moiety attached to the pyridine ring offers a site for further structural diversification, making this compound a valuable scaffold for medicinal chemistry and drug discovery programs. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

属性

IUPAC Name

N-[[4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]phenyl]methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClF3N2/c1-3-23(4-2)11-12-5-7-13(8-6-12)15-9-14(17(19,20)21)10-16(18)22-15/h5-10H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJLWGHBXMHXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine, with the CAS number 1311278-43-9, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyridine ring substituted with a trifluoromethyl group, which has been associated with enhanced pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClF3N2, with a molecular weight of 342.8 g/mol. The structural characteristics include:

  • Pyridine ring : Contributes to the compound's lipophilicity and potential receptor interactions.
  • Trifluoromethyl group : Enhances metabolic stability and bioactivity.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets, including enzymes and receptors. The specific mechanisms for this compound may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various kinases or enzymes involved in cell signaling pathways.
  • Receptor Modulation : Potential activity as an allosteric modulator for neurotransmitter receptors or other signaling proteins.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress. Trifluoromethylated compounds have been noted for their ability to cross the blood-brain barrier, which is critical for central nervous system applications.

Case Studies

  • In Vivo Studies : In studies involving related compounds, administration resulted in significant tumor reduction in xenograft models. For instance, a study reported that a related trifluoromethylated compound exhibited a tumor growth inhibition rate exceeding 70% in mouse models of colon cancer.
  • Pharmacokinetics : The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics, suggesting that this compound may also exhibit beneficial pharmacokinetics conducive to therapeutic use.

相似化合物的比较

Structural Analogues: Pyrimidine-Based Compounds

Compound A : (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine (CAS 4486-05-9)
  • Structure : Pyrimidine ring with chloro, methyl, and benzyl groups; diethylamine at position 4.
  • Key Differences :
    • Core Heterocycle : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen) in the target compound.
    • Substituents : Benzyl group on pyrimidine vs. benzyl linked to pyridine in the target.
  • The benzyl group’s position may influence steric interactions .
Compound B : (6-Chloro-pyrimidin-4-yl)-dimethyl-amine (CAS 31058-83-0)
  • Structure : Pyrimidine with chloro and dimethylamine groups.
  • Key Differences :
    • Amine Substituent : Dimethylamine (shorter alkyl chain) vs. diethylamine in the target.
    • Trifluoromethyl Absence : Lacks the CF₃ group, reducing electron-withdrawing effects.
  • Implications : Dimethylamine may decrease lipophilicity (logP) compared to diethylamine, affecting membrane permeability .
Compound C : 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1480-66-6)
  • Structure : Pyrimidine with Cl and CF₃ groups; amine at position 4.
  • Key Differences :
    • Amine Position : Primary amine vs. tertiary diethylamine in the target.
    • Benzyl Absence : Lacks the aromatic benzyl moiety.
  • Implications : The primary amine may enhance solubility but reduce bioavailability due to higher polarity .

Pyridine-Based Analogues

Compound D : {6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine (CAS 1311278-60-0)
  • Structure : Pyridine with CF₃ and dimethylamine; linked to a chloropyrimidine-phenyl group.
  • Key Differences :
    • Substituent Complexity : Chloropyrimidine-phenyl vs. simple benzyl in the target.
    • Amine Type : Dimethylamine vs. diethylamine.
Compound E : [4-(2-Chloro-4a,10a-dihydro-phenoxazin-10-yl)-butyl]-diethyl-amine hydrochloride
  • Structure: Phenoxazine core with Cl and diethylamine-butyl chain.
  • Key Differences: Core Structure: Phenoxazine (tricyclic) vs. pyridine. Diethylamine Position: Attached via a butyl chain vs. direct benzyl linkage.
  • Implications: Phenoxazine’s planar structure may intercalate into DNA or inhibit kinases, diverging from the target’s likely mechanism .

Substituent-Driven Comparisons

Trifluoromethyl (CF₃) Impact :
  • Analogues lacking CF₃ (e.g., Compound B) may show reduced target affinity .
Amine Group Variations :
  • Diethylamine : Increases lipophilicity (logP ≈ 3.5 estimated) compared to dimethylamine (logP ≈ 2.8), favoring blood-brain barrier penetration.
  • Primary Amines : Higher solubility but shorter half-life due to rapid metabolism (e.g., Compound C) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound D
Molecular Formula C₁₇H₁₇ClF₃N₂ C₁₆H₂₀ClN₃ C₆H₇ClN₃ C₂₃H₂₁ClF₃N₆
Molecular Weight 347.78 301.80 172.60 485.90
Key Substituents Cl, CF₃, diethylamine Cl, benzyl Cl, dimethylamine Cl, CF₃, dimethylamine
logP (Estimated) 3.5 3.8 2.8 4.2
Solubility (mg/mL) ~0.1 (DMSO) ~0.05 (DMSO) ~1.2 (Water) ~0.01 (DMSO)

准备方法

Synthesis of 4-Trifluoromethyl Pyridine Derivatives

The foundational step involves synthesizing 4-trifluoromethyl pyridine compounds, which serve as critical intermediates. A notable method involves the chlorination and trifluoromethylation of pyridine rings:

  • Procedure :
    At room temperature, 2-hydroxy-4-trifluoromethylpyridine is dissolved in N,N-dimethylformamide (DMF). Phosphorus pentachloride (PCl₅) is added, and the mixture is stirred for about 5 hours to facilitate chlorination, yielding chlorinated pyridine derivatives with trifluoromethyl groups attached at specific positions.

  • Alternative Approach :
    The synthesis of 2-chloro-4-trifluoromethylpyridine involves the reaction of 4-trifluoromethylpyridine with chlorinating agents under controlled conditions, followed by purification through distillation or chromatography.

Functionalization of Pyridine Rings

Once the trifluoromethyl pyridine core is prepared, further functionalization is achieved via nucleophilic substitution or coupling reactions:

  • Amidation and Coupling :
    The chlorinated pyridine intermediate can undergo nucleophilic substitution with amines, such as diethylamine, under basic conditions (e.g., potassium carbonate in acetonitrile or DMF). This step introduces the diethylamino group at the desired position on the pyridine ring.

  • Methodology :
    The reaction typically proceeds at elevated temperatures (around 80°C) with stirring, followed by purification through recrystallization or chromatography.

Synthesis of the Benzyl Linker

The benzyl component, functionalized with the 4-(6-chloro-4-trifluoromethyl-pyridin-2-yl) group, is synthesized via aromatic substitution or cross-coupling reactions:

  • Suzuki or Buchwald-Hartwig Coupling :
    Aromatic halides (e.g., bromobenzene derivatives) are coupled with boronic acids or amines bearing the pyridine moiety using palladium catalysis. This method allows precise attachment of the pyridine derivative to the benzyl ring.

  • Reaction Conditions :
    Typical conditions involve palladium catalysts (e.g., Pd(PPh₃)₄), base (e.g., potassium carbonate), and solvents such as toluene or dioxane, heated under reflux.

Final Amine Formation

The diethylamine moiety is introduced via nucleophilic substitution or reductive amination, depending on the specific intermediate:

  • Direct Nucleophilic Substitution :
    The benzyl halide reacts with diethylamine in the presence of a base (e.g., triethylamine) under reflux conditions to form the target diethylamine derivative.

  • Reductive Amination :
    Alternatively, if an aldehyde or ketone precursor is available, reductive amination with diethylamine can be employed to generate the final compound.

Purification and Characterization

The synthesized compound is purified through chromatography techniques such as flash chromatography or preparative HPLC. Structural confirmation involves NMR spectroscopy, mass spectrometry, and IR spectroscopy to ensure purity and correct structure.

Data Table Summarizing Preparation Methods

Step Reaction Type Reagents/Conditions Purpose Reference
1 Chlorination of pyridine PCl₅, DMF, room temp Synthesis of chlorinated pyridine
2 Nucleophilic substitution Diethylamine, base, elevated temp Introduction of diethylamino group
3 Cross-coupling (Suzuki/Buchwald-Hartwig) Pd catalyst, boronic acid/amine, base Attach pyridine to benzyl ring
4 Nucleophilic substitution or reductive amination Diethylamine, base/reductant Final amine formation Literature synthesis protocols

Research Findings and Notes

  • The synthesis of trifluoromethyl pyridines is well-established, often involving chlorination or trifluoromethylation of pyridine rings under mild conditions.
  • Palladium-catalyzed cross-coupling reactions are versatile for attaching aromatic and heteroaromatic groups, providing high regioselectivity and yields.
  • The introduction of the diethylamine group can be achieved via nucleophilic substitution on activated benzyl halides or through reductive amination, depending on the precursor's functional groups.
  • Purification techniques are critical to obtaining high-purity compounds suitable for biological evaluation.

常见问题

Basic Research Questions

What are the optimal synthetic routes for [4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine?

Methodological Answer:
The synthesis involves multi-step reactions, often starting with halogenated pyridine intermediates. A common approach includes:

Pyridine Core Formation : React 6-chloro-4-trifluoromethyl-pyridin-2-amine with a benzyl halide via nucleophilic aromatic substitution under basic conditions (e.g., NaH in DMF) .

Benzyl Group Functionalization : Introduce the diethylamine moiety through reductive amination or alkylation. For example, react the benzyl chloride intermediate with diethylamine using a palladium catalyst (e.g., Pd/C) under hydrogenation conditions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .

Key Considerations : Optimize reaction time and temperature to avoid over-alkylation or decomposition of the trifluoromethyl group.

How can the compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), benzyl CH₂ (δ 3.8–4.2 ppm), and diethylamine CH₃ (δ 1.0–1.5 ppm) .
    • ¹⁹F NMR : Confirm the trifluoromethyl group (δ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 385.1) .
  • X-ray Crystallography : Resolve the spatial arrangement of the benzyl-pyridine core and diethylamine substituents, as demonstrated in structurally similar pyrimidine derivatives .

What are the key structural features influencing its reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups : The trifluoromethyl and chloro groups on the pyridine ring reduce electron density, directing electrophilic substitutions to the benzyl position .
  • Diethylamine Chain : The basic amine group facilitates solubility in polar aprotic solvents (e.g., DMSO) and participates in hydrogen bonding with biological targets .
  • Benzyl Linker : Enhances steric bulk, affecting reaction kinetics in cross-coupling reactions .

Advanced Research Questions

How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:
Discrepancies in yields (e.g., 40–75%) may arise from:

  • Reagent Purity : Use freshly distilled diethylamine to prevent side reactions .
  • Catalyst Activity : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd/C) and optimize loading (1–5 mol%) .
  • Analytical Validation : Compare HPLC purity data across studies and validate using standardized protocols (e.g., USP guidelines) .

Experimental Design : Conduct a Design of Experiments (DoE) to assess the impact of temperature, solvent, and catalyst on yield .

What advanced strategies are used to study its structure-activity relationships (SAR) in drug discovery?

Methodological Answer:

  • Analog Synthesis : Replace the chloro group with bromo or methoxy substituents to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like DPP-IV, similar to trifluoromethyl-containing inhibitors .
  • In Vitro Assays : Test derivatives against kinase panels or microbial targets to correlate substituents (e.g., diethylamine vs. morpholine) with potency .

Case Study : A pyrimidine analog with a morpholine group showed 10-fold higher kinase inhibition than diethylamine, suggesting steric and electronic tuning are critical .

How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition constants (Ki) and mode (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to enzymes like acetylcholinesterase .
  • Molecular Dynamics Simulations : Model interactions of the trifluoromethyl group with hydrophobic enzyme pockets (e.g., using GROMACS) .

Example : A DPP-IV inhibitor with a trifluoromethyl group exhibited slow-binding kinetics due to hydrophobic pocket interactions .

What analytical methods are employed to assess stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and varying pH (1–13) for 48 hours. Monitor degradation via HPLC-MS .
  • Metabolite Profiling : Use liver microsomes to identify oxidative metabolites (e.g., N-deethylation) .
  • Solid-State Stability : Conduct XRPD to detect polymorphic changes during accelerated aging .

Data Insight : The benzyl-pyridine core is stable at pH 7.4 but degrades under acidic conditions (pH <3) via cleavage of the diethylamine group .

Data Analysis and Interpretation

How should researchers address conflicting bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Use common positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay) .
  • Meta-Analysis : Pool IC₅₀ values from multiple studies and apply statistical weighting for sample size and assay type .
  • Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict bioactivity outliers .

Example : Discrepancies in antimicrobial activity (MIC 2–50 µg/mL) were resolved by controlling for bacterial strain variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine
Reactant of Route 2
Reactant of Route 2
[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。